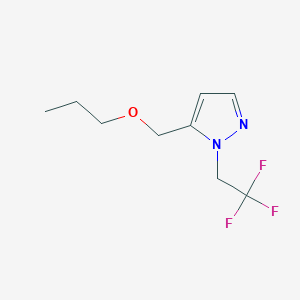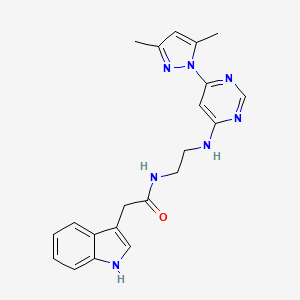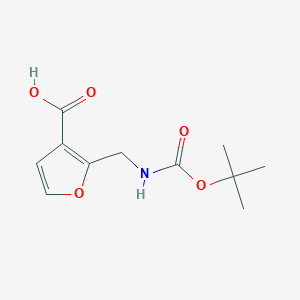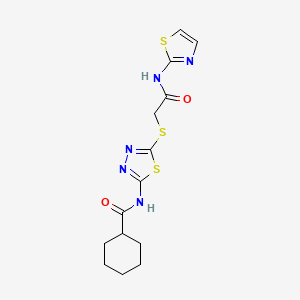![molecular formula C19H20N4O5S B2535558 N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105238-75-2](/img/structure/B2535558.png)
N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide” is a complex organic molecule . It contains a dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For example, the amide group might undergo hydrolysis or condensation reactions, while the thioether group could participate in oxidation reactions .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the search results .Scientific Research Applications
Heterocyclic Compounds in Antitumor Research
Heterocyclic compounds, often derived from similar complex molecules, play a significant role in antitumor research. The study by H. Shams et al. (2010) explores the synthesis of various heterocyclic derivatives with notable antitumor activities. These compounds, synthesized through regioselective attacks and cyclization, were evaluated against human cancer cell lines, showing significant inhibitory effects. This approach underscores the potential of designing complex molecules for targeted antitumor activities.
Antibacterial Applications of Heterocyclic Derivatives
The synthesis of heterocyclic compounds bearing specific functional groups has also been explored for antibacterial applications. For instance, I. Singh et al. (2010) synthesized derivatives demonstrating potent antibacterial activity. The structural modification and inclusion of various substituents contribute to the compounds' effectiveness, suggesting the critical role of chemical structure in antimicrobial potency.
Central Nervous System Depressant Activity
Compounds derived from similar chemical frameworks have been evaluated for their potential as central nervous system (CNS) depressants. The work by K. Manjunath et al. (1997) highlights the synthesis of thieno[2,3-d]pyrimidin-4-ones and derivatives, showcasing marked sedative actions. This research indicates the possibilities for developing novel CNS depressants from complex heterocyclic compounds.
Conformational Restriction for Activity Improvement
The design of conformationally restricted analogs of biologically active compounds, such as those discussed by Yuji Kazuta et al. (2002), aims to enhance activity and study bioactive conformations. The synthesis of cyclopropane derivatives as histamine analogs exemplifies the approach to improve pharmacological properties through structural manipulation.
Synthesis and Evaluation of Anticancer and Antimicrobial Agents
The exploration of novel synthesis pathways and the biological evaluation of the resulting compounds are central to discovering new anticancer and antimicrobial agents. Studies like those conducted by G. Berest et al. (2011) and J. Warkentin (2009) demonstrate the potential of heterocyclic compounds in this realm, highlighting the importance of innovative synthetic strategies and thorough biological assessments.
Safety and Hazards
The compound is likely to have certain safety hazards associated with it. For example, it may be harmful if swallowed, inhaled, or comes into contact with skin . It’s important to handle it with appropriate safety precautions, such as wearing protective gloves and eye protection, and using it only in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide are currently unknown
Mode of Action
It’s possible that it may involve intramolecular aromatic electrophilic substitution . More research is needed to fully understand how this compound interacts with its targets and the resulting changes that occur.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects is crucial for predicting the compound’s potential therapeutic effects and side effects.
properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c24-16(20-11-1-2-11)8-13-9-17(25)23-19(22-13)29-10-18(26)21-12-3-4-14-15(7-12)28-6-5-27-14/h3-4,7,9,11H,1-2,5-6,8,10H2,(H,20,24)(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHADNGXANNDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2535475.png)

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)



![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)
![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)
![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)
![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)
![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2535496.png)
